Isosorbide dinitrate
Overview
Description
Isosorbide Dinitrate (ISDN) is an organic nitrate used to prevent angina (chest pain) caused by coronary artery disease . It belongs to the group of medicines called nitrates and works by relaxing the blood vessels, increasing the supply of blood and oxygen to the heart while reducing its workload .
Synthesis Analysis
ISDN is a diol derived from sorbitol and obtained through dehydration reactions . The synthesis of ISDN is still a technical challenge, as several competitive reactions must be simultaneously handled to promote a high molar yield and avoid side reactions, like degradation and polymerization .Molecular Structure Analysis
The chemical name for ISDN is 1,4:3,6-dianhydro-D-glucitol 2, 5-dinitrate . The molecular formula of ISDN is C6H8N2O8 .Chemical Reactions Analysis
ISDN is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers .Physical And Chemical Properties Analysis
ISDN is a white crystalline powder; odorless; it is prone to explosion when heated or impacted . It is soluble in acetone or chloroform, slightly soluble in ethanol, slightly soluble in water . The molecular formula of ISDN is C6H8N2O8 and its average mass is 236.136 Da .Scientific Research Applications
Sustained Release in Drug Delivery Systems
Specific Scientific Field
Biomedical Industry, Drug Delivery Systems
Summary of the Application
Isosorbide dinitrate is loaded into Poly l(+) Lactic Acid (PLLA) for sustained release. This application is crucial in the biomedical industry for various uses, including bone fixation screws, suture threads, and drug delivery systems .
Methods of Application or Experimental Procedures
The direct polycondensation method was used to prepare PLLA. Different catalysts, including metal oxides and metal halides, were used to test the polymerization technique. The effect of the amount of catalysts and the type of coupling agent were investigated. The effect of reaction time and polymerization solvents was also studied. PLLA was loaded with isosorbide dinitrate utilizing the solvent evaporation process .
Results or Outcomes
The synthesized polymer-drug system was evaluated by different means such as FT-IR, TGA, DSC, XRD, entrapment efficiency (E.E), drug loading (D.L), particle size analysis, and zeta potential determination. Studies on in-vitro release using UV light at 227 nm at various pH levels were conducted, and the kinetics of release and cytotoxicity using the sulforhodamine B (SRB) assay on human skin fibroblast cells were examined .
Eco-friendly Estimation in Green Analytical Chemistry
Specific Scientific Field
Green Analytical Chemistry
Summary of the Application
Isosorbide dinitrate and hydralazine hydrochloride are critical drugs for the treatment of heart failure. An eco-friendly determination of these drugs using a Green Analytical Quality by Design-based UPLC Method has been proposed .
Methods of Application or Experimental Procedures
The developed technique is capable of separating ISD and HDZ, as well as their degradation products, using a Phenomenex C18 (50 × 2.1 mm, 2 μm) column containing ethanol and 0.1% trifluoroacetic acid (60: 40% v/v) at a flow rate of 0.5 mL min −1 .
Results or Outcomes
The technique was validated and established a linearity range of 10–60 μg mL −1 and 18.75–112.5 μg mL −1, with R2 of 0.9998 and 0.9992 for ISD and HDZ, respectively along with accuracy, reproducibility, and selectivity. The new approach was further evaluated using five different assessment techniques and was determined to be environmentally benign .
Treatment of Coronary Heart Disease
Specific Scientific Field
Cardiology, Pharmacology
Summary of the Application
Isosorbide dinitrate is widely used as a therapeutic agent in the treatment of coronary heart disease, not only in patients with stable angina pectoris, but also in those with unstable angina .
Methods of Application or Experimental Procedures
Isosorbide dinitrate is administered orally for the relief and prophylactic management of angina pectoris. It relaxes the vascular smooth muscle, causing dilation of peripheral arteries and veins .
Results or Outcomes
The treatment results in the relief of angina symptoms. However, when given orally, isosorbide dinitrate has a short half-life and low bioavailability (22–29%) due to substantial hepatic “first pass” metabolism, and the therapeutic efficacy is only present for a short time .
Treatment of Venospasm
Summary of the Application
Isosorbide dinitrate has been used in the treatment of venospasm, specifically in cases of coronary sinus (CS) complete occlusion .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use case are not detailed in the available literature.
Results or Outcomes
In one reported case, a 71-year-old man developed decreased systolic blood pressure during treatment with isosorbide dinitrate for coronary sinus (CS) complete occlusion due to venospasm .
Synthesis of Isosorbide Derivatives
Specific Scientific Field
Chemistry, Organic Synthesis
Summary of the Application
Isosorbide derivatives containing an active amine group have been synthesized. These compounds provide scope for the introduction of additional groups via their amino functions and thereby can provide access to novel isosorbide derivatives that can be screened for biological activity .
Methods of Application or Experimental Procedures
The synthesis of two derivatives of isosorbide containing an amine group, 6-amino-6-deoxy-O-3-methyl-isosorbide and 6-amino-O-3-benzoyl-6-deoxy-isosorbide, has been achieved .
Results or Outcomes
These compounds can exploit the advantages of amino group chemistry by reacting with, for example, carboxylic acids, acyl chlorides and isocyanates, and in that way a library of compounds that can undergo biological activity testing can be prepared .
Building Block for Bio-Based Polymers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
Isosorbide is used as a building block for bio-based polymers such as polyesters .
Results or Outcomes
The use of isosorbide in the synthesis of bio-based polymers contributes to the development of sustainable and environmentally friendly materials .
Safety And Hazards
properties
IUPAC Name |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045832 | |
Record name | Isosorbide 2,5-dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isosorbide Dinitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015021 | |
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Solubility |
Freely sol in acetone, alcohol ether, Freely soluble in chloroform., In water, 550 mg/l @ 25 °C, 9.38e-01 g/L | |
Record name | Isosorbide dinitrate | |
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Record name | Isosorbide Dinitrate | |
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Mechanism of Action |
Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase. This activation increases levels of cyclic guanosine 3',5'-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres. Finally there is a release of calcium ions which causes smooth muscle relaxation and vasodilation., ...Nitrates...are capable of activating guanylate cyclase and causing marked increase in concentration of cyclic guanosine 3',5'-monophosphate (cyclic GMP) in most tissues. This effect is apparently due to action of nitric oxide...nitric acid probably activates the enzyme directly. /organic nitrates/, Isosorbide dinitrate inhibited platelet aggregation with collagen, epinephrine, arachidonate, and ionophore, and blocked both primary and secondary aggregation in response to ADP. | |
Record name | Isosorbide dinitrate | |
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Product Name |
Isosorbide dinitrate | |
Color/Form |
Hard, colorless crystals, DILUTED: IVORY-WHITE, POWDER; UNDILUTED: WHITE, CRYSTALLINE ROSETTES | |
CAS RN |
87-33-2 | |
Record name | Isosorbide dinitrate | |
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Record name | Isosorbide dinitrate | |
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Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |
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Record name | ISOSORBIDE DINITRATE | |
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Record name | ISOSORBIDE DINITRATE | |
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Record name | Isosorbide Dinitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015021 | |
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Melting Point |
70 °C | |
Record name | Isosorbide dinitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00883 | |
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Record name | ISOSORBIDE DINITRATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3417 | |
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Record name | Isosorbide Dinitrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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